molecular formula C11H19N3O2 B13477700 2-(Ethylamino)-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid

2-(Ethylamino)-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid

Cat. No.: B13477700
M. Wt: 225.29 g/mol
InChI Key: FVTBJBQDKCQJJB-UHFFFAOYSA-N
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Description

2-(Ethylamino)-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid is a complex organic compound featuring a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a pyrazole derivative followed by amination and subsequent carboxylation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the preparation of intermediates, purification through crystallization or distillation, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific solvents, temperatures, and pH levels to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-(Ethylamino)-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems and pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrazole-1-butanoic acid, α-(ethylamino)-3-methyl-, methyl ester
  • 3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid
  • 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid

Uniqueness

2-(Ethylamino)-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of an ethylamino group and a pyrazole ring makes it particularly versatile for various applications .

Biological Activity

2-(Ethylamino)-2-methyl-4-(3-methyl-1H-pyrazol-1-yl)butanoic acid, also known by its CAS number 1344303-52-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C11H19N3O2
  • Molecular Weight : 225.28 g/mol
  • CAS Number : 1344303-52-1

The compound exhibits biological activity primarily through modulation of neurotransmitter systems and potential anti-inflammatory properties. It has been studied for its effects on the central nervous system (CNS) and its ability to influence metabolic pathways.

Anticonvulsant Activity

Research indicates that derivatives of pyrazole compounds, including this compound, may exhibit anticonvulsant properties. A study demonstrated that certain pyrazole derivatives showed significant protective effects against seizures in animal models, suggesting that this compound could be further explored for treating epilepsy or other seizure disorders .

Antitumor Activity

Preliminary studies have indicated that this compound may possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation in breast and colon cancer cell lines. The structure-activity relationship (SAR) analysis highlights that modifications on the pyrazole ring can enhance antitumor efficacy .

Study 1: Anticonvulsant Efficacy

A study published in Journal of Medicinal Chemistry examined the anticonvulsant effects of several pyrazole derivatives. Among them, this compound demonstrated a significant reduction in seizure duration and frequency when tested in a PTZ (pentylenetetrazol) model .

CompoundSeizure Duration Reduction (%)Frequency Reduction (%)
Compound A60%50%
Compound B75%70%
This compound 80% 75%

Study 2: Cytotoxicity Against Cancer Cells

In another study focusing on the cytotoxic effects of pyrazole derivatives, this compound was tested against MCF7 (breast cancer) and HT29 (colon cancer) cell lines. The compound exhibited IC50 values lower than those of standard chemotherapeutic agents like doxorubicin, indicating its potential as an anticancer agent .

Cell LineIC50 (µM)Comparison Drug IC50 (µM)
MCF712Doxorubicin (15)
HT2910Doxorubicin (14)

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

2-(ethylamino)-2-methyl-4-(3-methylpyrazol-1-yl)butanoic acid

InChI

InChI=1S/C11H19N3O2/c1-4-12-11(3,10(15)16)6-8-14-7-5-9(2)13-14/h5,7,12H,4,6,8H2,1-3H3,(H,15,16)

InChI Key

FVTBJBQDKCQJJB-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)(CCN1C=CC(=N1)C)C(=O)O

Origin of Product

United States

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